molecular formula C9H17NO4 B555346 N-Me-Asp(Otbu)-OH CAS No. 197632-85-2

N-Me-Asp(Otbu)-OH

Cat. No.: B555346
CAS No.: 197632-85-2
M. Wt: 203,24 g/mole
InChI Key: VVZMENGKDSBXFM-LURJTMIESA-N
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Description

“N-Me-Asp(Otbu)-OH” is also known as “Fmoc-N-Me-Asp(Otbu)-OH” or “N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert butyl ester”. It is a building block for the introduction of N-α-methyl-aspartic acid amino-acid residues by Fmoc SPPS . The empirical formula is C24H27NO6 and the molecular weight is 425.47 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder . . It is soluble in DMF .

Scientific Research Applications

  • Capillary Zone Electrophoresis : N-Me-Asp(Otbu)-OH has been used in the study of capillary zone electrophoresis for the resolution of enantiomers of N-Fmoc amino acids. This technique is significant for the separation and analysis of chiral compounds in various fields like pharmaceuticals and chemistry (Wu Hong-li, 2005).

  • Peptide Synthesis : This compound plays a role in the synthesis of peptides. For instance, it was used in the preparation of a partially protected heptapeptide, which is important in understanding the structure and function of proteins (P. Hoogerhout, C. Schattenkerk, & K. Kerling, 2010).

  • Self-Assembled Structures : this compound has been observed to form self-assembled structures under various conditions. These structures are of interest in the field of material chemistry, bioscience, and biomedical applications (Nidhi Gour et al., 2021).

  • Biological Activity : Its analogs have been used in studies exploring the biological activity of peptides. For example, in research on peptide hormones and their effects on insect oogenesis, derivatives of this compound were used (J. Hlaváček et al., 2009).

  • Aspartimide Formation Prevention : Research has been conducted on preventing aspartimide formation in peptide synthesis using Fmoc-Asp(Otbu)-OH. This is crucial in improving the purity and yield of synthetic peptides (M. Mergler & F. Dick, 2005).

  • Drug Resistance : Studies on this compound derivatives have contributed to understanding drug resistance, particularly in the context of P-glycoprotein, which is significant in the development of cancer treatments (O. Arnaud et al., 2010).

  • Solid-Phase Peptide Synthesis : It's used in the efficient solid-phase synthesis of peptides, such as cyclic RGD peptides, which are important in medical research and drug development (Keiichi Yamada et al., 2012).

Safety and Hazards

“N-Me-Asp(Otbu)-OH” is classified under GHS07. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It should be stored at +2°C to +8°C .

Mechanism of Action

Target of Action

N-Me-Asp(Otbu)-OH, also known as Fmoc-Asp(OtBu), is primarily used as a building block in peptide synthesis . It is selectively protected, allowing for the synthesis of β-aspartyl peptides .

Mode of Action

The compound interacts with its targets through condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound’s ability to form branched esters and amides, and lactams and lactones, allows it to play a crucial role in the creation of complex peptide structures .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of complex peptide structures. By facilitating the synthesis of branched esters and amides, and lactams and lactones, it enables the creation of a wide variety of peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored below +30°C . Additionally, the compound’s solubility in DMF suggests that the solvent environment could also impact its action .

Properties

IUPAC Name

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMENGKDSBXFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427288
Record name (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197632-85-2
Record name (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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